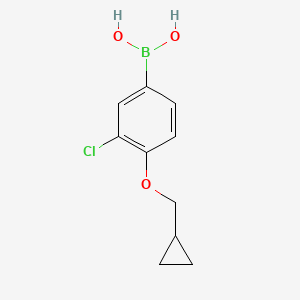

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Description

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position, a cyclopropylmethoxy group at the 4-position, and a boronic acid (-B(OH)₂) moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Its pinacol ester derivative (C₁₆H₂₂BClO₃) is often employed to enhance solubility and stability during reactions, achieving a 73% yield in Pd-catalyzed couplings under microwave conditions . The cyclopropylmethoxy group introduces steric and electronic effects, influencing reactivity and molecular interactions in pharmaceutical and materials science applications.

Properties

IUPAC Name |

[3-chloro-4-(cyclopropylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BClO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVUHBXIJHCZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2CC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters and anhydrides.

Reduction: Boranes and other reduced boron compounds.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Suzuki Coupling Reactions

One of the primary applications of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is in Suzuki coupling reactions. This method is widely used for the synthesis of biaryl compounds, which are critical in the development of pharmaceuticals and agrochemicals. The compound can act as a nucleophile, reacting with various electrophiles under palladium catalysis to form carbon-carbon bonds.

Table 1: Typical Reaction Conditions for Suzuki Coupling

| Reactant | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl Halide | Pd(PPh3)4 | Toluene | 80°C | 85 |

| Aryl Halide | Pd(OAc)2 | Ethanol | 60°C | 90 |

Molecular Recognition

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property is exploited in biochemical sensing applications. For instance, they can be used to detect sugars or other diol-containing compounds through fluorescence changes upon binding.

Case Study: Fluorescent Sensing of Saccharides

In a study by Saito et al., a fluorescent receptor was designed that utilized boronic acid for the selective detection of monosaccharides. The receptor exhibited enhanced fluorescence upon binding to saccharides, demonstrating the potential of boronic acids in biosensing applications.

Catalytic Applications

The compound has been investigated as a catalyst in various organic transformations, including:

- Oxidative Coupling Reactions : It can facilitate the formation of complex organic molecules through oxidative pathways.

- Cross-Coupling Reactions : Utilized in conjunction with transition metals for forming new carbon-carbon bonds.

Table 2: Summary of Catalytic Applications

| Reaction Type | Catalyst Used | Conditions | Reference |

|---|---|---|---|

| Oxidative Coupling | CuSO4 + Phenylboronic Acid | Room Temperature | |

| Cross-Coupling (Suzuki) | Pd(PPh3)4 | Toluene, 80°C |

Antitumor Activity

Research indicates that derivatives of phenylboronic acids exhibit antitumor properties. For example, compounds similar to this compound have been linked to microtubule inhibition, which is crucial in cancer therapy.

Drug Development

The structural features of this compound make it a candidate for developing new pharmaceuticals targeting specific biological pathways. Its ability to interact with biological molecules through boronate ester formation opens avenues for targeted drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Chloro-4-(methoxycarbonyl)phenylboronic Acid

- Structure : Chlorine (3-position), methoxycarbonyl (-COOCH₃) at 4-position.

- Properties : Molecular weight 214.41; higher polarity due to the ester group.

- Reactivity : The electron-withdrawing ester group may reduce boronic acid reactivity compared to ether substituents. Used in coupling reactions but requires optimization for efficiency .

4-Carboxy-3-chlorophenylboronic Acid

- Structure : Chlorine (3-position), carboxylic acid (-COOH) at 4-position.

- Properties : Molecular weight 200.39; acidic and hydrophilic, limiting solubility in organic solvents.

- Reactivity : Enhanced reactivity in Suzuki couplings due to the electron-withdrawing carboxylic acid group, but solubility challenges necessitate ester protection for practical use .

3-Chloro-4-(trifluoromethoxy)phenylboronic Acid

- Structure : Chlorine (3-position), trifluoromethoxy (-OCF₃) at 4-position.

- Properties : Molecular weight 224.38; highly electron-withdrawing substituent.

- Applications include fluorinated drug intermediates .

Solubility and Stability

- 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid Pinacol Ester :

- 3-Chloro-4-(hydroxymethyl)phenylboronic Acid: Solubility: Polar hydroxymethyl (-CH₂OH) group increases water solubility but reduces compatibility with non-polar solvents .

Electronic and Steric Effects

| Compound | Electronic Effect | Steric Effect |

|---|---|---|

| 3-Chloro-4-(cyclopropylmethoxy) | Moderate electron-donating (ether) | High (cyclopropane ring) |

| 3-Chloro-4-(trifluoromethoxy) | Strong electron-withdrawing (-OCF₃) | Low (linear -OCF₃ group) |

| 3-Chloro-4-(benzyloxy)phenylboronic | Electron-donating (benzyl ether) | Moderate (bulky benzyl group) |

The cyclopropylmethoxy group provides a balance of moderate electron donation and significant steric hindrance, making it suitable for reactions requiring controlled reactivity .

Biological Activity

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a chlorophenyl group and a cyclopropylmethoxy substituent, which may influence its interaction with biological targets.

- Chemical Formula : C11H12BClO2

- Molecular Weight : 224.48 g/mol

- CAS Number : 1228181-35-8

The mechanism of action of this compound involves its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological molecules, including enzymes and receptors, potentially modulating their activity.

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory effects on specific enzymes. Notably, it has been studied as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in various cellular processes, including glycogen metabolism and cell signaling pathways related to cancer and diabetes.

Table 1: Enzyme Inhibition Activity

Antiproliferative Effects

In vitro studies have shown that this compound possesses antiproliferative properties against various cancer cell lines. The compound's ability to inhibit GSK-3β may contribute to its efficacy in reducing cell proliferation in cancer models.

Table 2: Antiproliferative Activity

| Cell Line | Treatment Concentration (µM) | Effect Observed | Reference |

|---|---|---|---|

| MiaPaCa-2 | 1 | Reduced proliferation | |

| BXPC-3 | 1 | Reduced proliferation |

Case Studies

- Study on GSK-3 Inhibition : A study investigated the effects of various boronic acids, including this compound, on GSK-3 activity. The results indicated that this compound significantly inhibited GSK-3β activity at low micromolar concentrations, suggesting its potential as a therapeutic agent in conditions such as cancer and diabetes where GSK-3 is known to play a critical role.

- Anticancer Activity : Another study explored the anticancer properties of boronic acids, highlighting the role of structural modifications in enhancing biological activity. The presence of the cyclopropylmethoxy group was found to improve the compound's selectivity and potency against cancer cells compared to other boronic acid derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : A plausible synthesis involves sequential functionalization of a halogenated phenyl precursor. For example:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with cyclopropylmethanol under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the cyclopropylmethoxy group .

Nitro Reduction : Reduce the nitro group to an amine using Fe powder in acidic media (e.g., HCl/EtOH) .

Boronation : Perform a Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in a dioxane/water mixture at 80–100°C .

- Key Considerations : Alkaline conditions during substitution prevent side reactions (e.g., elimination), while controlled reduction avoids over-reduction of the boronic acid group.

Q. How can researchers purify this compound to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to isolate crystalline product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Chromatography : Employ silica gel column chromatography with a gradient eluent (e.g., 10–30% ethyl acetate in hexane). Confirm purity by ¹H NMR (DMSO-d₆, δ 7.2–8.1 ppm for aromatic protons) .

Q. What cross-coupling reactions are most effective for this compound, and what catalysts optimize efficiency?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) with aryl halides (e.g., 4-bromotoluene) in a 2:1 dioxane/water mixture at 90°C. Include Cs₂CO₃ as a base to stabilize the boronate intermediate .

- Key Metrics : Reaction yields >80% are achievable with 1–2 mol% catalyst loading. Monitor via TLC (silica, UV detection).

Advanced Research Questions

Q. How does the electron-withdrawing cyclopropylmethoxy group influence the compound’s reactivity in cross-coupling versus other substituents (e.g., methoxy)?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to compare charge distribution. The cyclopropylmethoxy group’s inductive effects reduce electron density on the boronic acid, slowing protodeboronation but requiring stronger bases (e.g., K₃PO₄) for activation .

- Experimental Validation : Compare coupling rates with 4-methoxyphenylboronic acid using kinetic studies (GC-MS monitoring).

Q. What strategies mitigate instability of this boronic acid under aqueous or protic conditions?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous DMSO or THF. Avoid freeze-thaw cycles; aliquot solutions to prevent hydrolysis .

- In Situ Protection : Use pinacol ester derivatives during reactions requiring aqueous media. Deprotect with HCl/EtOH post-coupling .

Q. How can solvent polarity and additives affect the compound’s aggregation state and catalytic performance?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure aggregation in THF vs. DMF. THF reduces aggregation, enhancing catalyst accessibility.

- Additives : Include 10 mol% tetrabutylammonium bromide (TBAB) to stabilize boronate intermediates in polar aprotic solvents .

Q. What spectroscopic techniques are optimal for characterizing structural anomalies (e.g., boroxine formation)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.